Quininone

Pharmaceutical Analysis Quality Control Impurity Profiling

Analytical labs face compliance risks when impurity reference standards lack pharmacopeial traceability. Quininone (CAS 84-31-1) directly resolves this as the mandated USP reference standard for detecting impurities in quinine sulfate, quinidine sulfate, and their dosage forms. - Mandated by USP monographs for quinidine/quinine formulations; no alternative compound fulfills this regulatory requirement. - Essential keto intermediate in the stereospecific conversion of quinine to quinidine (epimerization-dependent pathway). - Distinct mp (108°C), optical rotation (+76°), and low aqueous solubility (3 mg/L) provide clear analytical handles for HPLC, DSC, and chiral separation method development.

Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.4 g/mol
CAS No. 84-31-1
Cat. No. B045862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuininone
CAS84-31-1
Synonyms6'-methoxycinchonan-9-one
quininone
quininone, (8alpha)-isome
Molecular FormulaC₂₀H₂₂N₂O₂
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
InChIInChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1
InChIKeySRFCUPVBYYAMIL-NJSLBKSFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quininone: Chemical Identity and Procurement Baseline


Quininone (CAS 84-31-1), systematically designated as (8α)-6′-methoxycinchonan-9-one, is a cinchona alkaloid derivative with the molecular formula C₂₀H₂₂N₂O₂ and a molecular weight of 322.40 g/mol [1]. It belongs to the quinoline alkaloid class and is structurally characterized by a carbonyl group at the C-9 position, distinguishing it from its parent alcohols, quinine and quinidine [2]. Quininone is most commonly encountered as a USP reference standard for pharmaceutical impurity analysis and as a key intermediate in the stereospecific conversion of cinchona alkaloids . Its procurement is typically driven by analytical quality control requirements or synthetic chemistry applications rather than direct therapeutic use.

Why Quininone Cannot Be Substituted


Quininone cannot be substituted by quinine, quinidine, or other cinchona alkaloids in critical applications due to fundamental differences in chemical structure, physical properties, and functional utility. The replacement of the C-9 hydroxyl group with a carbonyl group in quininone alters solubility, optical rotation, melting point, and biological activity compared to its parent compounds [1]. These differences are not merely academic; they dictate distinct roles in pharmaceutical impurity analysis, where quininone is a mandated USP reference standard for detecting impurities in quinine and quinidine formulations . Furthermore, quininone serves as an essential epimerizable intermediate in the stereospecific conversion of quinine to quinidine—a role that quinine or quinidine cannot fulfill [2]. Substitution would compromise analytical accuracy, synthetic yield, and regulatory compliance. The following quantitative evidence guide substantiates these differentiation dimensions.

Quininone vs. Quinine and Quinidine: Differentiation Evidence


USP Reference Standard for Impurity Testing

Quininone is an officially designated USP reference standard, specifically required for quality tests and assays in USP monographs for quinidine sulfate, quinine sulfate, quinidine gluconate, and their dosage forms . In contrast, neither quinine nor quinidine serve as reference standards for impurity testing of the other, nor are they mandated for such analytical purposes. This regulatory status creates a non-substitutable procurement requirement for laboratories performing compendial testing.

Pharmaceutical Analysis Quality Control Impurity Profiling

Melting Point Comparison

Quininone exhibits a melting point of 108°C (rapid heating) [1], which is significantly lower than that of quinine (173–177°C) and quinidine (approximately 173°C) . This 65°C difference enables unambiguous identification by differential scanning calorimetry (DSC) or melting point apparatus, facilitating purity verification and compound confirmation in multi-component mixtures.

Physical Characterization Purity Assessment Solid-State Chemistry

Optical Rotation Differences

Quininone displays a positive specific optical rotation of [α]D²⁰ = +76° (c = 2 in ethanol) [1]. In contrast, quinine exhibits a negative rotation of approximately [α]D²⁰ = -165° (c = 2 in ethanol) , while quinidine shows a strongly positive rotation of about +257° [2]. The sign inversion and magnitude difference between quininone and quinine enable unambiguous chiral discrimination by polarimetry.

Chiral Analysis Stereochemistry Polarimetry

Aqueous Solubility Difference

Quininone demonstrates extremely low aqueous solubility, measured at approximately 3 mg/L at 20°C . Quinine, by comparison, exhibits a solubility of 500 mg/L at 15°C , representing a 167-fold difference. This pronounced hydrophobicity of quininone impacts its suitability for aqueous formulations and influences extraction and purification strategies.

Formulation Development Solubility Profiling Bioavailability

Essential Epimerization Intermediate

The conversion of quinine to quinidine proceeds via a mandatory two-step sequence: oxidation of quinine to quininone, followed by epimerization to quinidinone, and finally stereospecific reduction to quinidine [1]. Quininone is thus an essential synthetic intermediate that cannot be bypassed; neither quinine nor quinidine can substitute in this role. The yield of quinine versus quinidine is determined by the quininone-to-quinidinone equilibrium ratio [1].

Synthetic Chemistry Stereospecific Conversion Alkaloid Synthesis

Antimalarial Activity Reduction

Replacement of the C-9 hydroxyl group in quinine with a carbonyl group to form quininone results in an approximate 50% loss of antimalarial activity [1]. While quinine is a potent antimalarial with IC₅₀ values typically in the low nanomolar to sub-micromolar range against Plasmodium falciparum [2], quininone's reduced potency makes it unsuitable as a direct therapeutic substitute.

Antimalarial Activity Structure-Activity Relationship SAR

Quininone: Optimal Application Scenarios


USP Compendial Impurity Testing

Quininone is a USP reference standard mandated for use in specified quality tests and assays as per USP monographs for quinidine sulfate, quinine sulfate, quinidine gluconate, and their respective dosage forms . Its procurement is essential for laboratories performing official USP–NF tests and assays. No alternative compound fulfills this regulatory requirement, making quininone irreplaceable in pharmaceutical quality control workflows .

Stereospecific Synthesis and Derivatization

Quininone serves as the essential keto intermediate in the conversion of quinine to quinidine via oxidation, epimerization to quinidinone, and stereospecific reduction [1]. Synthetic chemists aiming to access quinidine or novel cinchona derivatives must procure quininone as a starting material; quinine and quinidine cannot substitute in this epimerization-dependent pathway [1].

Analytical Method Development and Chiral Purity

The distinct melting point (108°C) [2], specific optical rotation (+76°) [2], and low aqueous solubility (3 mg/L) of quininone provide clear analytical handles for method development. These parameters enable unambiguous differentiation from quinine (mp 173–177°C, [α]D -165°, solubility 500 mg/L) and quinidine in HPLC, polarimetry, and DSC assays, making quininone a valuable reference material for chiral separation and purity analysis.

Structure-Activity Relationship Studies

Quininone's approximately 50% reduction in antimalarial activity relative to quinine [3] provides a useful comparator for SAR investigations exploring the role of the C-9 hydroxyl group in potency and target binding. Researchers investigating cinchona alkaloid pharmacophores can utilize quininone as a defined negative control or activity-attenuated analog to probe structure-function relationships [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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